6-Sulfanyl-L-norleucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-L-norleucine typically involves the introduction of a sulfanyl group to the norleucine structure. One common method is the reaction of L-norleucine with thiolating agents under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the thiolation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Sulfanyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinic acid or sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted norleucine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Sulfanyl-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 6-Sulfanyl-L-norleucine involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and protein stability, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptonorleucine: Similar structure with a sulfanyl group at the sixth carbon.
Norleucine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-Sulfanyl-L-norleucine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
91724-74-2 |
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Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H13NO2S/c7-5(6(8)9)3-1-2-4-10/h5,10H,1-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
HBMWPJLCTYKAGL-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCS)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCS)CC(C(=O)O)N |
Origin of Product |
United States |
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